molecular formula C25H25N3O3S B4324633 methyl 4-[4-(1H-1,3-benzimidazol-1-ylmethyl)-5-methyl-2-thienyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

methyl 4-[4-(1H-1,3-benzimidazol-1-ylmethyl)-5-methyl-2-thienyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Cat. No.: B4324633
M. Wt: 447.6 g/mol
InChI Key: VKZVOBHILZKOID-UHFFFAOYSA-N
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Description

Methyl 4-[4-(1H-benzimidazol-1-ylmethyl)-5-methyl-2-thienyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic compounds that have a benzene ring fused to an imidazole ring. These compounds are known for their diverse biological and clinical applications, including anticancer, antiviral, and antimicrobial activities .

Chemical Reactions Analysis

Methyl 4-[4-(1H-benzimidazol-1-ylmethyl)-5-methyl-2-thienyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-[4-(1H-benzimidazol-1-ylmethyl)-5-methyl-2-thienyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[4-(1H-1,3-benzimidazol-1-ylmethyl)-5-methyl-2-thienyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate involves its interaction with specific molecular targets. Benzimidazoles are known to bind to tubulin, a protein that is essential for cell division. By binding to tubulin, the compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other molecular pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Methyl 4-[4-(1H-benzimidazol-1-ylmethyl)-5-methyl-2-thienyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other benzimidazole derivatives, such as:

Properties

IUPAC Name

methyl 4-[4-(benzimidazol-1-ylmethyl)-5-methylthiophen-2-yl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S/c1-14-22(25(30)31-3)24(23-18(27-14)8-6-10-20(23)29)21-11-16(15(2)32-21)12-28-13-26-17-7-4-5-9-19(17)28/h4-5,7,9,11,13,24,27H,6,8,10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZVOBHILZKOID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(S3)C)CN4C=NC5=CC=CC=C54)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-[4-(1H-1,3-benzimidazol-1-ylmethyl)-5-methyl-2-thienyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
Reactant of Route 2
Reactant of Route 2
methyl 4-[4-(1H-1,3-benzimidazol-1-ylmethyl)-5-methyl-2-thienyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
Reactant of Route 3
Reactant of Route 3
methyl 4-[4-(1H-1,3-benzimidazol-1-ylmethyl)-5-methyl-2-thienyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
methyl 4-[4-(1H-1,3-benzimidazol-1-ylmethyl)-5-methyl-2-thienyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
Reactant of Route 5
Reactant of Route 5
methyl 4-[4-(1H-1,3-benzimidazol-1-ylmethyl)-5-methyl-2-thienyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
Reactant of Route 6
Reactant of Route 6
methyl 4-[4-(1H-1,3-benzimidazol-1-ylmethyl)-5-methyl-2-thienyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

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